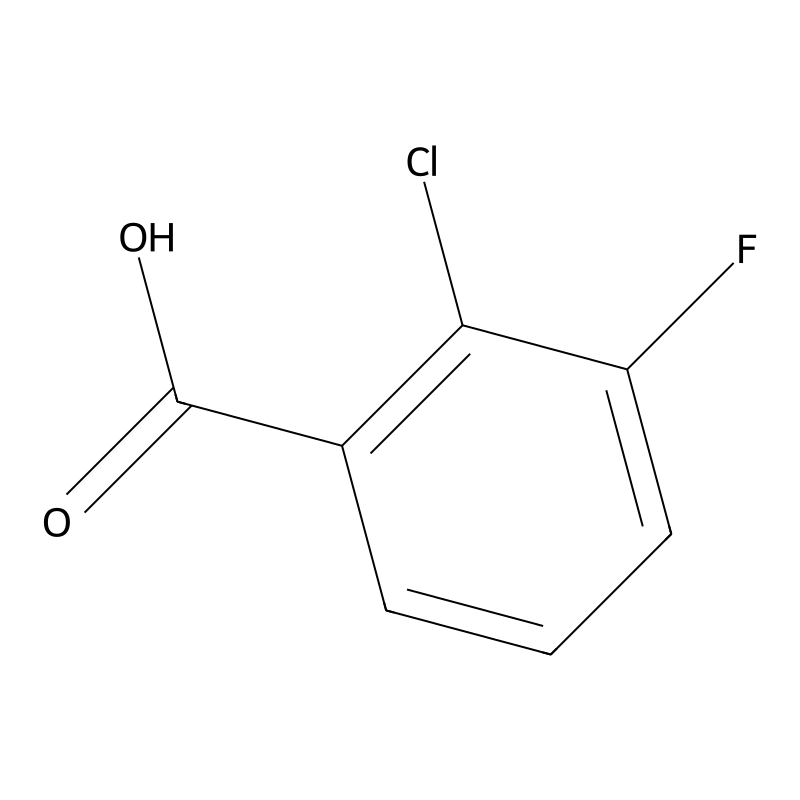

2-Chloro-3-fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Pharmaceutical Development

-Cl-3-F BA serves as a versatile building block for the synthesis of diverse pharmaceutical agents. Its reactive nature allows for the introduction of various functional groups, enabling the creation of novel drug candidates with specific therapeutic properties. Studies have explored its potential in developing medications for:

- Neurodegenerative diseases: Research suggests that 2-Cl-3-F BA derivatives may exhibit neuroprotective effects and hold promise for treating Alzheimer's disease and Parkinson's disease [].

- Anticancer drugs: Scientists have investigated the potential of 2-Cl-3-F BA derivatives as antitumor agents due to their ability to target specific cancer cell pathways [].

- Antimicrobial agents: Studies have explored the possibility of using 2-Cl-3-F BA derivatives as antibacterial and antifungal agents due to their potential to inhibit microbial growth [].

These are just a few examples, and ongoing research continues to explore the potential of 2-Cl-3-F BA in developing new therapeutic agents for various conditions.

Material Science Applications

-Cl-3-F BA finds applications in material science due to its ability to modify the properties of various materials. It can be used as:

- Liquid crystal precursor: By incorporating 2-Cl-3-F BA into the molecular structure of liquid crystals, scientists can tailor their optical and electrical properties for specific applications in displays and optoelectronic devices [].

- Polymer additive: Introducing 2-Cl-3-F BA into polymers can enhance their thermal stability, mechanical strength, and flame retardancy, making them suitable for various industrial applications [].

2-Chloro-3-fluorobenzoic acid is an aromatic compound with the molecular formula C₇H₄ClF O₂ and a molecular weight of 174.56 g/mol. It features a chlorine atom at the 2-position and a fluorine atom at the 3-position of the benzoic acid structure. This compound is classified as a fluorinated building block and is often utilized in various chemical applications due to its unique properties, including its ability to participate in diverse

As with most chemicals, it's advisable to handle 2-chloro-3-fluorobenzoic acid with caution due to its potential hazards. Specific data on its toxicity is limited, but general safety precautions for handling organic acids should be followed:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

- Avoid contact with skin and eyes.

- Store the compound in a cool, dry place in a properly labeled container.

Uniqueness of 2-Chloro-3-Fluorobenzoic Acid

What sets 2-chloro-3-fluorobenzoic acid apart from its analogs is its specific arrangement of halogen substituents, which influences its reactivity and biological activity. The positioning of chlorine and fluorine allows for selective interactions that are crucial in drug design and material science applications.

2-Chloro-3-fluorobenzoic acid exhibits biological activity that makes it relevant in pharmacological studies. It has been identified as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of Aurora A kinase inhibitors. These inhibitors play a crucial role in cancer treatment by interfering with cell division and proliferation . Additionally, it has shown potential as a fluorine probe for detecting amino acids through nuclear magnetic resonance spectroscopy, which is valuable in metabolomics research .

Several synthesis methods are employed for producing 2-chloro-3-fluorobenzoic acid:

- Direct Halogenation: This method involves the halogenation of benzoic acid using chlorine and fluorine sources under controlled conditions.

- Electrophilic Aromatic Substitution: The introduction of chlorine and fluorine can be achieved through electrophilic aromatic substitution reactions using appropriate reagents.

- Fluorination Techniques: Fluorination can be performed using reagents such as Selectfluor or other fluorinating agents to selectively introduce the fluorine atom into the aromatic system.

The applications of 2-chloro-3-fluorobenzoic acid span various fields, including:

- Pharmaceutical Development: As a key intermediate in synthesizing drugs, particularly those targeting specific kinases involved in cancer.

- Material Science: Utilized in the production of liquid crystals and metal-organic frameworks (MOFs) due to its unique structural properties.

- Analytical Chemistry: Employed as a fluorine probe for quantifying biomolecules using nuclear magnetic resonance techniques .

Interaction studies involving 2-chloro-3-fluorobenzoic acid focus on its binding properties with biological targets. Research indicates that this compound can effectively coordinate with metal centers, forming complexes that may enhance its therapeutic efficacy. Additionally, studies on its interaction with amino acids have demonstrated its utility in understanding metabolic pathways and developing diagnostic tools .

Several compounds share structural similarities with 2-chloro-3-fluorobenzoic acid. Here are some notable examples: